molecular formula C12H16N2OS B284554 6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one

6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B284554
M. Wt: 236.34 g/mol
InChI Key: WPBKKNCTLRFOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to reduce inflammation by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in animal models. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential anti-cancer and anti-inflammatory properties. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its anti-cancer and anti-inflammatory properties in human models. Additionally, more research is needed to fully understand the mechanism of action of this compound. Further studies are also needed to explore its potential use in the treatment of Alzheimer's disease. Finally, researchers may explore ways to increase the solubility of this compound in water to make it more suitable for certain experiments.

Synthesis Methods

The synthesis of 6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one has been achieved using different methods. One of the most common methods is the reaction of 2-aminothiophene with 3-methyl-2-butanone in the presence of a base. The resulting product is then treated with ethyl chloroformate to yield this compound.

Scientific Research Applications

6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one has potential applications in scientific research. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

6-ethyl-3-(2-methylpropyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H16N2OS/c1-4-9-5-10-11(16-9)13-7-14(12(10)15)6-8(2)3/h5,7-8H,4,6H2,1-3H3

InChI Key

WPBKKNCTLRFOAM-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC(C)C

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC(C)C

Origin of Product

United States

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